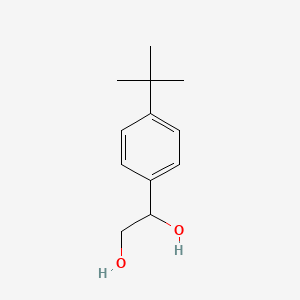

1-(4-Tert-butylphenyl)ethane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,13-14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPXCFIPWDBGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044695-85-3 | |

| Record name | 1-(4-tert-butylphenyl)ethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 1 4 Tert Butylphenyl Ethane 1,2 Diol

Established Synthetic Pathways to 1-(4-Tert-butylphenyl)ethane-1,2-diol

The conversion of 4-tert-butylstyrene (B155148) to its corresponding diol is the most direct approach. Established methods primarily rely on dihydroxylation reactions, where careful selection of reagents and catalysts dictates the regio- and stereochemical outcome.

Regioselective and Chemoselective Dihydroxylation Strategies

The dihydroxylation of the vinyl group of 4-tert-butylstyrene is highly regioselective due to the enhanced reactivity of the double bond compared to the aromatic ring. Chemoselectivity is also high, as common dihydroxylating agents preferentially react with the alkene moiety.

One of the most reliable methods for syn-dihydroxylation is the Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This method avoids the use of large quantities of the toxic and expensive osmium tetroxide. wikipedia.org The reaction proceeds through a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester which is then hydrolyzed to yield the cis-diol. organic-chemistry.orgorganic-chemistry.org

| Method | Catalyst | Co-oxidant | Solvent | Temperature | Yield | Stereochemistry |

| Upjohn Dihydroxylation | OsO₄ (catalytic) | NMO | Acetone/Water | Room Temperature | High | syn |

Enantioselective and Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure or enriched this compound is of significant interest. This is primarily achieved through asymmetric catalysis or biocatalysis.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. nih.govwikipedia.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a co-oxidant (typically potassium ferricyanide, K₃[Fe(CN)₆]), and a base in a buffered solution. organic-chemistry.org The chiral ligands are typically dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivatives, often in commercially available formulations known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL). nih.govwikipedia.org

The choice of AD-mix determines the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R) or (S,S) enantiomer of the diol. For monosubstituted alkenes like 4-tert-butylstyrene, AD-mix-β typically yields the (R)-diol, while AD-mix-α produces the (S)-diol. The reaction is known for its high enantioselectivities and yields. harvard.edu

| Reagent | Chiral Ligand | Product Enantiomer (predicted for 4-tert-butylstyrene) | Typical Enantiomeric Excess (ee) |

| AD-mix-α | (DHQ)₂PHAL | (S)-1-(4-tert-butylphenyl)ethane-1,2-diol | High (>90%) |

| AD-mix-β | (DHQD)₂PHAL | (R)-1-(4-tert-butylphenyl)ethane-1,2-diol | High (>90%) |

The reaction mechanism involves the formation of a chiral complex between osmium tetroxide and the alkaloid ligand. wikipedia.org This complex then undergoes a [3+2] cycloaddition with the alkene, with the chiral ligand directing the approach of the osmium tetroxide to one of the two enantiotopic faces of the double bond. organic-chemistry.org

Biocatalysis offers an environmentally benign alternative for the stereoselective synthesis of diols. Certain microorganisms possess enzymes, such as dioxygenases, that can catalyze the dihydroxylation of aromatic alkenes with high enantioselectivity. For instance, naphthalene (B1677914) dioxygenase from Pseudomonas sp. has been shown to stereospecifically dihydroxylate styrene (B11656) to (R)-1-phenylethane-1,2-diol. synarchive.com This suggests that similar enzymatic systems could be employed for the synthesis of (R)-1-(4-tert-butylphenyl)ethane-1,2-diol from 4-tert-butylstyrene.

The reaction mechanism of dioxygenases involves the activation of molecular oxygen and its incorporation into the substrate. In the case of styrene and its derivatives, this typically results in the formation of a cis-dihydrodiol. The enantioselectivity is dictated by the chiral environment of the enzyme's active site.

| Enzyme System | Organism | Substrate | Product | Stereochemistry |

| Naphthalene Dioxygenase | Pseudomonas sp. | Styrene | (R)-1-phenylethane-1,2-diol | syn |

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies combine chemical and enzymatic steps to achieve a desired transformation. A common chemoenzymatic route to vicinal diols involves the lipase-catalyzed epoxidation of an alkene followed by chemical hydrolysis of the resulting epoxide. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of a peracid in situ, which then acts as the epoxidizing agent. The subsequent acid- or base-catalyzed hydrolysis of the epoxide intermediate yields the corresponding trans-diol. This approach offers a milder and often more selective alternative to purely chemical epoxidation methods.

Advanced and Sustainable Synthetic Methodologies for this compound

Recent research has focused on developing more sustainable and efficient methods for diol synthesis, minimizing the use of toxic and expensive reagents.

Electrochemical methods represent a promising green alternative for dihydroxylation. These methods can generate the oxidizing species in situ, often from water, avoiding the need for stoichiometric chemical oxidants. The electrochemical oxidation of alkenes can lead to the formation of vicinal diols, and the reaction conditions can be tuned to control the stereochemical outcome.

The use of hydrogen peroxide (H₂O₂) as a green oxidant is another area of active research. Iron catalysts have been developed for the syn-dihydroxylation of alkenes using aqueous H₂O₂. nih.gov These iron-based systems are attractive due to the low cost and low toxicity of iron. The mechanism is believed to involve a high-valent iron-oxo species that acts as the active oxidant. While still under development, these methods hold promise for the sustainable synthesis of this compound.

Principles of Green Chemistry in Diol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uni-saarland.demdpi.com The synthesis of diols, traditionally reliant on stoichiometric amounts of toxic and expensive reagents like osmium tetroxide, is a prime area for the application of these principles. libretexts.org Key strategies include the use of safer solvents, catalytic methods over stoichiometric ones, and benign oxidizing agents. nih.gov

One sustainable approach involves replacing heavy metal catalysts with more abundant and less toxic alternatives. For instance, iron complexes have been developed as active catalysts for the cis-dihydroxylation of various alkenes, including styrenes, using Oxone as the terminal oxidant. acs.org This method allows for high substrate conversion and good yields of the cis-diol product. acs.org Another green oxidant is hydrogen peroxide (H₂O₂), which produces water as its only byproduct. rsc.org Catalytic protocols using tungstate-based catalysts with aqueous H₂O₂ have been successfully employed for the epoxidation and subsequent anti-dihydroxylation of alkene feedstocks. rsc.org The use of water as a solvent, where possible, further enhances the green credentials of the synthesis. organic-chemistry.org

The core principles of green chemistry applicable to the synthesis of this compound are summarized below:

Waste Prevention : Designing syntheses to minimize waste is a primary goal. Catalytic methods are inherently superior to stoichiometric ones in this regard. nih.gov

Atom Economy : Processes should maximize the incorporation of all materials used in the process into the final product. Dihydroxylation is an addition reaction and can have a high atom economy.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov The development of iron-based or reusable osmium catalyst systems for dihydroxylation exemplifies this principle. acs.orgwikipedia.org

Safer Solvents and Auxiliaries : Minimizing or avoiding the use of volatile organic compounds is crucial. The use of water or solvent-free conditions represents a significant improvement. rsc.orgorganic-chemistry.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy requirements. nih.gov

Continuous Flow Chemistry and Microreactor Applications

Continuous flow chemistry, often utilizing microreactors, offers a paradigm shift from traditional batch processing. This technology provides significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals, including diols. chimia.chnih.gov Microreactors are characterized by their high surface-area-to-volume ratio, which allows for superior temperature control and highly efficient mixing. chimia.ch

For reactions like dihydroxylation, which can be exothermic and may involve hazardous reagents, the precise control offered by flow chemistry is particularly beneficial. It allows for reactions to be performed under more aggressive conditions (e.g., higher temperatures) than would be safe in a large batch reactor, often leading to dramatically reduced reaction times. chimia.ch The small internal volume of microreactors minimizes the risk associated with hazardous intermediates or reagents.

The application of continuous flow technology to dihydroxylation processes can be illustrated by the Sharpless asymmetric dihydroxylation. Encapsulating the osmium catalyst in a polymer microreactor or using solid-supported reagents allows for the continuous production of chiral diols. rsc.org This setup not only facilitates the separation of the product from the catalyst but also enables catalyst recycling, which is crucial for expensive and toxic materials like osmium. The improved process control can also lead to higher yields and selectivities compared to batch methods. chimia.chrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; poor for large volumes. | Excellent due to high surface-area-to-volume ratio. chimia.ch |

| Mass Transfer | Dependent on stirring efficiency; can have concentration gradients. | Very efficient mixing prevents concentration gradients. chimia.ch |

| Safety | Higher risk with exothermic reactions or hazardous materials due to large volumes. | Inherently safer due to small reactor volume and better control. chimia.ch |

| Scalability | Often problematic ("scaling up"). | Straightforward by running the process for a longer time ("scaling out"). chimia.ch |

| Reaction Time | Can be lengthy. | Often significantly shorter due to higher possible temperatures and concentrations. almacgroup.com |

Mechanistic Elucidation of this compound Formation Reactions

The formation of this compound from its parent alkene, 4-tert-butylstyrene, typically proceeds via dihydroxylation. The Sharpless asymmetric dihydroxylation (AD) is a cornerstone reaction for this transformation, providing chiral vicinal diols with high enantioselectivity. wikipedia.orgnih.gov The mechanism has been studied extensively to understand the origin of this selectivity.

The reaction begins with the formation of a complex between the osmium tetroxide (OsO₄) catalyst and a chiral quinine-derived ligand. wikipedia.org This complex then reacts with the alkene. The prevailing mechanistic model involves a [3+2]-cycloaddition between the OsO₄-ligand complex and the alkene's double bond to form a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.orgharvard.edu This step is believed to be concerted. libretexts.org Subsequent hydrolysis of this intermediate, often accelerated by additives like methanesulfonamide, releases the diol product and a reduced osmium species. wikipedia.org A stoichiometric co-oxidant, such as potassium ferricyanide(III), then regenerates the active Os(VIII) catalyst, completing the catalytic cycle. wikipedia.orgorganic-chemistry.org

A potential secondary catalytic cycle can exist where the osmate ester is oxidized before hydrolysis. This pathway can lead to lower enantioselectivities and is typically suppressed by using a higher concentration of the chiral ligand. wikipedia.org

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are crucial for optimizing reaction conditions and understanding the role of each component in the catalytic cycle. In the Sharpless Asymmetric Dihydroxylation, the presence of the chiral amine ligand not only induces asymmetry but also dramatically accelerates the rate of the reaction compared to the uncatalyzed dihydroxylation with OsO₄ alone. york.ac.ukresearchgate.net

The rate of dihydroxylation is influenced by several factors, including the electronic nature of the alkene, the structure of the chiral ligand, and the reaction conditions. Electron-rich alkenes, such as styrenes, generally react faster than electron-deficient ones. acs.org The specific structure of the ligand is critical; for instance, phthalazine (B143731) (PHAL) based ligands used in AD-mix formulations are highly effective. organic-chemistry.org

Kinetic investigations, including kinetic isotope effect studies, have provided evidence supporting the proposed cycloaddition mechanism. princeton.edu For example, studies on the oxidation of various substrates with different catalysts often measure apparent activation energies and reaction orders to deduce the underlying mechanism. rsc.org In the context of the Sharpless AD, the rate-limiting step can vary, but the hydrolysis of the osmate ester is often slow and can be accelerated by additives. wikipedia.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level. For the dihydroxylation of alkenes, DFT calculations have been employed to investigate the geometries of intermediates and transition states, providing insights that are difficult to obtain experimentally. acs.org

A key question addressed by computational models is the nature of the cycloaddition step. Two main pathways have been considered: a concerted [3+2] cycloaddition and a stepwise process involving a [2+2] cycloaddition to form an osmaoxetane intermediate, followed by rearrangement. Quantum chemical calculations have shown that the initial [3+2] cycloaddition of OsO₄ to the alkene is generally energetically more favorable, supporting this pathway as the dominant mechanism. organic-chemistry.org

DFT calculations have also been used to model the full catalytic cycle, rationalize the enantioselectivity conferred by the chiral ligands, and explain the rate acceleration effect. rsc.org By modeling the transition states for the reaction with both enantiomers of a chiral alkene or with different faces of a prochiral alkene, the energy differences can be calculated, providing a theoretical basis for the observed enantiomeric excess. These models help in understanding how the ligand creates a chiral pocket that favors the approach of the alkene from a specific direction. harvard.edu

Advanced Spectroscopic Characterization and Stereochemical Assignment of 1 4 Tert Butylphenyl Ethane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-(4-tert-butylphenyl)ethane-1,2-diol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides insights into the chemical environment of each nucleus, scalar couplings between them, and through-space correlations, which are critical for stereochemical and conformational assessment.

Two-dimensional NMR techniques are powerful for unambiguously assigning proton and carbon signals and for elucidating the bonding framework and spatial proximity of atoms within the this compound molecule.

Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton scalar (J) couplings. For the ethanediol backbone of the title compound, a cross-peak would be observed between the methine proton (H1) and the two diastereotopic methylene (B1212753) protons (H2a and H2b), as well as between the two methylene protons themselves. This confirms the -CH(OH)-CH₂(OH) spin system.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate directly bonded proton and carbon atoms. The signals for the methine carbon (C1) and the methylene carbon (C2) would be identified by their respective correlations to H1, and H2a/H2b.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bond) heteronuclear couplings. This is crucial for connecting the ethanediol moiety to the tert-butylphenyl group. For instance, correlations would be expected from the methine proton (H1) to the aromatic quaternary carbon and the ortho-aromatic carbons. Similarly, the protons of the tert-butyl group would show correlations to the quaternary aromatic carbon to which the tert-butyl group is attached.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei. For this compound, NOESY can help in determining the preferred conformation of the diol side chain relative to the aromatic ring. For instance, through-space interactions might be observed between the methine proton (H1) and the ortho-protons of the phenyl ring, providing clues about the rotational conformation around the C-C bond connecting the aromatic ring and the diol side chain.

A summary of expected key 2D NMR correlations for this compound is presented in the interactive table below.

| Proton (¹H) | COSY Correlations | HMBC Correlations | NOESY Correlations |

| Aromatic (ortho) | Aromatic (meta) | Quaternary aromatic C, Methine C (C1) | Aromatic (meta), Methine H (H1) |

| Aromatic (meta) | Aromatic (ortho) | Quaternary aromatic C (tert-butyl) | Aromatic (ortho), tert-Butyl H |

| Methine (H1) | Methylene (H2a, H2b) | Aromatic C's, Methylene C (C2) | Methylene (H2a, H2b), Aromatic (ortho) |

| Methylene (H2a, H2b) | Methine (H1), Each other | Methine C (C1) | Methine (H1) |

| tert-Butyl | - | Quaternary aromatic C, Methyl C's | Aromatic (meta) |

The determination of enantiomeric purity is a critical aspect of characterizing chiral compounds. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this assessment.

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that can form transient, diastereomeric complexes with the enantiomers of a chiral substrate in solution. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. For a diol like this compound, a chiral solvent or a chiral lanthanide shift reagent could be employed. The interaction with the CSA would lead to the separation of specific proton signals of the two enantiomers, enabling the determination of the enantiomeric excess (ee).

Chiral Derivatizing Agents (CDAs): CDAs react with the chiral substrate to form a covalent bond, resulting in a pair of diastereomers. These diastereomers have distinct physical properties, including different NMR spectra. For diols, common CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or chiral boric acids. nih.govresearchgate.net The reaction of this compound with a chiral derivatizing agent would produce diastereomeric esters or boronate esters. The resulting diastereomers would exhibit different chemical shifts for nearby protons, allowing for the integration of these signals to determine the enantiomeric ratio. For instance, a study on various chiral diols demonstrated the use of a novel bridged boric acid as a CDA, which yielded baseline-separated signals in the ¹H NMR spectrum, with chemical shift differences (ΔΔδ) up to 0.39 ppm, facilitating accurate ee determination. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Architecture

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for analyzing its three-dimensional structure and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, the principles of the technique can be illustrated with a related tert-butyl-substituted biphenyl (B1667301) diol, 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol. nih.gov

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise positions of the atoms in the crystal lattice. For chiral molecules, the use of anomalous dispersion effects allows for the determination of the absolute stereochemistry (R/S configuration).

The crystal data for 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol is presented in the table below. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₂H₂₈Br₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3680 (5) |

| b (Å) | 22.4243 (14) |

| c (Å) | 6.6148 (4) |

| V (ų) | 1092.91 (12) |

| Z | 2 |

Furthermore, the crystallographic data provides insights into the solid-state architecture, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and van der Waals forces. For diols, hydrogen bonding plays a crucial role in the crystal packing.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Stereoisomeric Purity Assessment

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for determining the enantiomeric excess of chiral compounds. mdpi.com The separation is based on the differential interaction of the enantiomers with the CSP, leading to different retention times. For this compound, a variety of CSPs could be effective, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. The choice of mobile phase (normal or reversed-phase) is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers in the sample.

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is a suitable alternative. The diol would first need to be derivatized to increase its volatility, for example, by converting the hydroxyl groups to trimethylsilyl (B98337) ethers or acetates. The derivatized enantiomers are then separated on a GC column containing a CSP.

The separation of diastereomers, formed by reacting the chiral diol with a chiral derivatizing agent, can also be achieved using standard achiral chromatography. nih.gov The relative amounts of the resulting diastereomers reflect the enantiomeric composition of the starting material.

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The broadening of this band is indicative of intermolecular hydrogen bonding. mdpi.com Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and the aliphatic chain (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching vibrations (around 1050-1200 cm⁻¹). An illustrative FT-IR spectrum of the related compound 2-(4-tert-butylphenyl)ethanol (B1581585) shows a prominent O-H stretch, highlighting the utility of this technique for identifying hydroxyl functionalities.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring typically give rise to strong Raman signals. The study of ethylene (B1197577) glycol dimers using a combination of FT-IR and Raman spectroscopy has shown how these techniques can elucidate the specific nature of hydrogen bonding motifs. nih.gov Similar analyses for this compound could reveal details about its association in condensed phases.

Below is a table of expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2970 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1050-1200 |

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight and elemental composition of a compound. It also provides information about the fragmentation patterns, which can be used for structural elucidation and impurity profiling.

For this compound (C₁₂H₁₈O₂), the calculated monoisotopic mass is 194.1307 g/mol . HRMS analysis would be expected to show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

The fragmentation pattern in mass spectrometry is dependent on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For vicinal diols, common fragmentation pathways include the cleavage of the C-C bond between the two hydroxyl-bearing carbons and the loss of water. libretexts.org The fragmentation of the tert-butylphenyl moiety would likely involve the loss of a methyl group (15 Da) or the entire tert-butyl group (57 Da). Analysis of the fragmentation pattern can help to identify and characterize impurities that may be present in the sample. The influence of functional group interactions on the fragmentation of diols has been studied, indicating that the relative positions of the hydroxyl groups can affect the observed fragmentation pathways. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiroptical Properties

The stereochemical configuration of chiral molecules, such as the enantiomers of this compound, is unequivocally established through the analysis of their chiroptical properties. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods provide detailed information about the absolute configuration and conformational features of stereoisomers.

Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. The presence of a CD signal, known as a Cotton effect, is indicative of a chiral center within the proximity of a chromophore. For this compound, the key chromophore is the 4-tert-butylphenyl group. The electronic transitions of this aromatic ring system are expected to give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms, thus allowing for the assignment of the absolute configuration of the two stereogenic centers at C1 and C2.

Optical Rotatory Dispersion is the variation of the optical rotation of a chiral compound with the wavelength of light. An ORD spectrum plots the specific rotation ([α]) against the wavelength. The shape of the ORD curve, particularly in the region of an absorption band, is known as a Cotton effect curve. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The relationship between CD and ORD is mathematically described by the Kronig-Kramers transforms. In principle, if the entire CD spectrum of a compound is known, its ORD spectrum can be calculated, and vice versa.

For this compound, the chiroptical properties are primarily determined by the electronic transitions of the benzene (B151609) ring. The diol moiety itself does not have strong electronic absorptions in the accessible UV-Vis region, but its chiral disposition perturbs the electronic transitions of the phenyl group, leading to observable CD and ORD signals. The analysis of the sign of the Cotton effects, often in conjunction with theoretical calculations, allows for the unambiguous assignment of the (1R,2R) and (1S,2S) or (1R,2S) and (1S,2R) configurations of the enantiomers.

Below are illustrative tables representing the type of data that would be obtained from CD and ORD analyses for the enantiomers of this compound. Please note that the following data are hypothetical and serve to demonstrate the principles of the techniques, as specific experimental data for this compound is not available in the cited literature.

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer Configuration | Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm²/dmol) |

| (1R, 2R) | 270 | +15.2 |

| 220 | -25.8 | |

| (1S, 2S) | 270 | -15.1 |

| 220 | +25.9 |

Table 2: Hypothetical Optical Rotatory Dispersion Data for the Enantiomers of this compound

| Enantiomer Configuration | Wavelength (nm) | Specific Rotation ([α]) (deg) |

| (1R, 2R) | 589 (D-line) | +45.7 |

| 300 | +150.3 | |

| 250 | -200.5 | |

| (1S, 2S) | 589 (D-line) | -45.6 |

| 300 | -150.1 | |

| 250 | +200.7 |

These tables illustrate the principle of mirror-image relationship in the CD and ORD spectra of enantiomers, where the curves are of equal magnitude but opposite sign. The stereochemical assignment would involve comparing the experimentally obtained spectra with those predicted by empirical rules (e.g., the sector rules for aromatic chromophores) or with the results of quantum chemical calculations.

Reactivity, Derivatization, and Chemical Transformations of 1 4 Tert Butylphenyl Ethane 1,2 Diol

Selective Functionalization and Protection Strategies for the Diol Moiety

The presence of two adjacent hydroxyl groups offers a prime site for selective functionalization and protection. These strategies are crucial for preventing unwanted side reactions during multi-step syntheses.

The hydroxyl groups of 1-(4-tert-butylphenyl)ethane-1,2-diol can undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. This reaction can proceed to form either a mono-ester or a di-ester, depending on the stoichiometry of the reagents and reaction conditions. Similarly, etherification can be achieved using alkyl halides or other alkylating agents under basic conditions (e.g., Williamson ether synthesis) to yield mono- or di-ethers. The steric hindrance provided by the tert-butylphenyl group may influence the relative reactivity of the two hydroxyl groups.

A practical one-pot synthesis method for esters from tert-butyl esters has been developed using α,α-dichlorodiphenylmethane as a chlorinating agent and SnCl₂ as a catalyst. researchgate.net This approach generates acid chloride intermediates in situ, which then react with alcohols to yield esters in high yields under mild conditions. researchgate.net

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Typical Catalyst | Potential Products |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) or Acid Chloride (R-COCl) | Acid (e.g., H₂SO₄) or Base (e.g., Pyridine) | Mono-ester, Di-ester |

| Etherification (Williamson) | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Mono-ether, Di-ether |

The 1,2-diol structure is ideal for forming five-membered cyclic derivatives, which serve as excellent protecting groups for the diol functionality.

Cyclic Acetals and Ketals: In the presence of an acid catalyst, this compound reacts with aldehydes or ketones to form cyclic acetals or ketals, respectively. libretexts.orgkhanacademy.org This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. libretexts.orggoogle.com The formation of these five-membered dioxolane rings is both kinetically and thermodynamically favored. youtube.com Cyclic acetals are generally stable under neutral or basic conditions but are readily cleaved by aqueous acid, making them effective protecting groups. libretexts.orgyoutube.com

Cyclic Boronates: The diol readily reacts with boronic acids (RB(OH)₂) or their esters to form cyclic boronate esters. wiley-vch.de This reaction is typically reversible and can occur in aqueous solution, with the equilibrium depending on factors like pH and the concentration of the diol and boronic acid. researchgate.netnih.gov The formation of boronate esters is a key reaction in the development of sensors for carbohydrates and other diol-containing molecules. nih.govresearchgate.net Phenylboronic acid is a common reagent used for protecting 1,2- and 1,3-diols in natural product synthesis. wiley-vch.de

Table 2: Common Protecting Groups Formed from the Diol Moiety

| Protecting Group | Reagent | Typical Conditions | Resulting Structure |

|---|---|---|---|

| Acetal (e.g., from Benzaldehyde) | Benzaldehyde | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | 2-Phenyl-4-(4-tert-butylphenyl)-1,3-dioxolane |

| Ketal (e.g., from Acetone) | Acetone | Acid catalyst (e.g., H₂SO₄) | 2,2-Dimethyl-4-(4-tert-butylphenyl)-1,3-dioxolane |

| Boronate Ester (e.g., from Phenylboronic Acid) | Phenylboronic Acid | Aprotic solvent or aqueous buffer | 2-Phenyl-4-(4-tert-butylphenyl)-1,3,2-dioxaborolane |

Oxidation and Reduction Chemistry of the Vicinal Diol

The ethane-1,2-diol framework is susceptible to oxidative cleavage. Strong oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the carbon-carbon bond between the hydroxyl-bearing carbons. For this compound, this reaction would yield 4-tert-butylbenzaldehyde (B1265539) and formaldehyde. Milder oxidation, for instance using copper-catalyzed aerial oxidation, can lead to the formation of oxoethanoate complexes before C-C bond cleavage occurs. rsc.org The oxidation of ethane (B1197151) and propane (B168953) with certain cobalt catalysts can also result in 1,2-diol esters and products from C-C bond cleavage. researchgate.net

Conversely, the diol moiety is generally stable to many reducing agents. Catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically not affect the diol, allowing for selective reduction of other functional groups within a molecule.

Rearrangement Reactions and Fragmentations Involving the Ethane-1,2-diol Framework

Under acidic conditions, vicinal diols can undergo rearrangement reactions. The most common of these is the pinacol (B44631) rearrangement, where one of the hydroxyl groups is protonated and leaves as water, generating a carbocation. This is followed by the migration of a neighboring group to the carbocation center, resulting in the formation of a ketone or aldehyde. For this compound, this rearrangement could potentially lead to the formation of 2-(4-tert-butylphenyl)acetaldehyde (B35487) or (4-tert-butylphenyl)methyl ketone, depending on which group migrates.

Reactivity of the 4-Tert-butylphenyl Moiety (e.g., Aromatic Functionalization)

The 4-tert-butylphenyl group is an electron-rich aromatic system. The tert-butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution due to hyperconjugation and inductive effects. Since the para position is blocked, electrophiles will preferentially attack the ortho positions (relative to the tert-butyl group). Common electrophilic aromatic substitution reactions include:

Nitration: Using nitric acid and sulfuric acid.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid like AlCl₃.

The diol side chain may require protection before carrying out these reactions to prevent unwanted side reactions with the electrophilic reagents. The phenol (B47542) derivative, 4-tert-butylphenol (B1678320), readily undergoes sulfonation and nitration. noaa.gov

Mechanistic Studies Pertaining to Reactivity Profiles and Selectivity

Mechanistic studies provide insight into the reaction pathways and factors controlling selectivity.

Acetal/Ketal Formation: The mechanism involves acid-catalyzed protonation of the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic. libretexts.org One of the diol's hydroxyl groups then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. youtube.comyoutube.com Subsequent protonation of the hemiacetal's hydroxyl group allows it to leave as water, forming a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the diol then attacks this electrophile in an intramolecular fashion, and a final deprotonation step yields the cyclic acetal or ketal. youtube.comyoutube.com

Boronate Ester Formation: The formation of boronate esters from boronic acids and diols is a condensation reaction that can proceed through pathways involving either the neutral trigonal boronic acid or the tetrahedral anionic boronate. researchgate.net The presence of an ortho-aminomethyl group on a phenylboronic acid can lower the pKa, facilitating diol binding at neutral pH. nih.gov

Site-Selectivity: In molecules with multiple reactive sites, steric and electronic factors govern selectivity. For instance, in the functionalization of bis(boronic esters), a bulky activator can selectively activate the less sterically hindered boronic ester, allowing for regioselective cross-coupling reactions. nih.gov A similar principle could apply to the selective functionalization of the two hydroxyl groups in this compound, where the hydroxyl group closer to the bulky aromatic ring might exhibit different reactivity compared to the terminal hydroxyl group.

Computational and Theoretical Studies on 1 4 Tert Butylphenyl Ethane 1,2 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-(4-tert-butylphenyl)ethane-1,2-diol. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

By solving approximations of the Schrödinger equation, DFT can determine various electronic properties. For instance, the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity.

For this compound, the electron-donating nature of the tert-butyl group is expected to raise the HOMO energy of the phenyl ring, potentially influencing its reactivity in electrophilic aromatic substitution reactions. The diol moiety, with its lone pairs of electrons on the oxygen atoms, will also significantly contribute to the HOMO.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red regions) around the oxygen atoms of the diol, indicating their nucleophilic character, and positive potential (blue regions) around the hydroxyl protons.

Hypothetical DFT-Calculated Electronic Properties

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the phenyl ring and oxygen atoms. |

| LUMO Energy | -0.8 eV | Represents electron-accepting ability, likely associated with the aromatic system. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | 2.1 D | Indicates a polar molecule due to the hydroxyl groups. |

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of this compound arises from the rotation around single bonds, leading to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The primary sources of conformational isomerism in this molecule are the rotation around the C-C bond of the ethane-1,2-diol moiety and the C-C bond connecting the phenyl ring to the diol group. The relative orientation of the two hydroxyl groups in the diol can be described by the dihedral angle. Similar to ethane-1,2-diol, gauche and anti-conformers are expected. youtube.com In the gas phase, the gauche conformer of ethane-1,2-diol is stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. youtube.com A similar interaction is plausible for this compound.

The bulky tert-butyl group will sterically hinder the rotation around the bond connecting the phenyl ring and the diol, influencing the preferred orientation of the phenyl group relative to the diol. Computational methods can systematically rotate these bonds and calculate the energy at each step to map out the potential energy surface and identify the low-energy conformers.

Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (HO-C-C-OH) | Relative Energy (kcal/mol) | Key Feature |

| Gauche (H-bonded) | ~60° | 0.0 | Stabilized by intramolecular hydrogen bonding. |

| Anti | 180° | 1.5 | Less stable due to the absence of hydrogen bonding. |

| Eclipsed | 0° | 5.0 | High energy due to steric repulsion between hydroxyl groups. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, considering its interactions with surrounding molecules, such as a solvent. These simulations are crucial for understanding how the solvent affects the conformational preferences and reactivity of this compound.

In a protic solvent like water, intermolecular hydrogen bonding between the diol's hydroxyl groups and water molecules would be significant. This can disrupt the intramolecular hydrogen bond observed in the gas phase, potentially making the anti-conformer more populated in solution. In contrast, in a non-polar solvent, the intramolecularly hydrogen-bonded gauche conformer might be favored.

MD simulations can also be used to study the aggregation behavior of the molecule and its interactions with other solutes or at interfaces. By simulating the system at different temperatures and pressures, thermodynamic properties such as the free energy of solvation can be calculated, providing further insights into its behavior in different environments.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR vibrational frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated magnetic shielding tensors are then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, these calculations would predict distinct signals for the protons and carbons of the tert-butyl group, the aromatic ring, and the ethane-diol moiety. The chemical shifts of the hydroxyl protons are particularly sensitive to hydrogen bonding and solvent effects. researchgate.net

IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities. nih.gov For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, and C-O stretching. The position of the O-H stretching band is a sensitive probe of hydrogen bonding; an intramolecularly hydrogen-bonded O-H group would exhibit a lower frequency compared to a free O-H group.

Hypothetical Predicted Spectroscopic Data

| Parameter | Predicted Value | Experimental Value (Hypothetical) |

| ¹H NMR (hydroxyl protons) | 3.5 ppm | 3.4 ppm |

| ¹³C NMR (aromatic C-O) | 145 ppm | 144 ppm |

| IR (O-H stretch, H-bonded) | 3550 cm⁻¹ | 3545 cm⁻¹ |

| IR (O-H stretch, free) | 3650 cm⁻¹ | 3640 cm⁻¹ |

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway.

A plausible reaction for this compound is acid-catalyzed dehydration, which could lead to the formation of a ketone or an epoxide. Computational studies could elucidate the step-by-step mechanism of this transformation. For example, the calculations could model the initial protonation of a hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final rearrangement or ring-closure to form the product. The relative energies of different possible intermediates and transition states would reveal the most likely reaction pathway.

If this diol were used as a ligand in a catalytic cycle, computational methods could be employed to model the structure of the catalyst-substrate complex and the mechanism of the catalytic transformation. This would involve calculating the energies of all intermediates and transition states in the cycle to understand the rate-determining step and the factors controlling the catalyst's activity and selectivity.

Rational Design of Derivatives and Catalysts Based on Theoretical Insights

The insights gained from computational studies can guide the rational design of new molecules with desired properties. For this compound, theoretical calculations could be used to predict how modifications to its structure would affect its properties and reactivity.

For instance, if the goal is to design a derivative with enhanced solubility in a particular solvent, MD simulations could be used to screen different functional groups for their effect on the free energy of solvation. If the diol is to be used as a chiral ligand in asymmetric catalysis, quantum chemical calculations could be used to design derivatives with modified steric and electronic properties to improve the enantioselectivity of the catalyzed reaction.

Similarly, if this compound is a substrate, computational studies could help in the design of a suitable catalyst. By understanding the reaction mechanism, a catalyst could be designed to stabilize the transition state of the desired reaction pathway, thereby increasing the reaction rate and selectivity. For example, if a reaction proceeds through a carbocation intermediate, a catalyst with a counter-ion that can stabilize this intermediate could be computationally designed and evaluated.

Advanced Research Perspectives and Emerging Directions for 1 4 Tert Butylphenyl Ethane 1,2 Diol

Chemoinformatics and Machine Learning Approaches for Reaction Prediction and Optimization

The synthesis and modification of 1-(4-tert-butylphenyl)ethane-1,2-diol are prime candidates for enhancement through computational methods. Chemoinformatics and machine learning (ML) have become essential tools for predicting chemical phenomena and optimizing reactions, moving beyond traditional trial-and-error laboratory work. nih.govmdpi.com

Machine learning models can be trained on vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.org For a molecule like this compound, these approaches could be applied to:

Reaction Condition Optimization: ML algorithms can fine-tune parameters such as temperature, solvent choice, and catalyst selection to maximize the yield and purity of the diol during synthesis, for instance, in the dihydroxylation of the corresponding styrene (B11656) precursor. beilstein-journals.org

Predicting Novel Reactions: By analyzing the compound's structural features, ML models can predict its reactivity in various chemical transformations, guiding the exploration of new derivatives. This involves representing the molecule using chemical fingerprints, which encode its substructural features for the algorithm. nih.govbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): If the diol or its derivatives are explored for biological or material applications, QSAR models can be built to correlate structural modifications with changes in activity or properties, accelerating the design of more effective compounds. mdpi.com

These computational workflows typically involve feature extraction from the chemical structure, model training, and subsequent prediction, enabling a more efficient and data-driven approach to chemical research. nih.gov

| Machine Learning Application | Potential Impact on this compound Research | Relevant ML Models/Techniques |

| Synthesis Planning | Suggesting more efficient or novel synthetic pathways to the core structure. | Retrosynthesis models, Forward reaction prediction. beilstein-journals.org |

| Condition Optimization | Improving yield and selectivity by predicting optimal solvents, catalysts, and temperatures. | Global and local models, Deep Neural Networks. beilstein-journals.org |

| Property Prediction | Estimating physical, chemical, or biological properties of new derivatives without synthesis. | QSAR, Support Vector Machines (SVM), k-Nearest Neighbors (kNN). mdpi.com |

Integration into High-Throughput Screening and Parallel Synthesis Methodologies

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological or chemical activity. nih.govnuvisan.com While this compound itself may be a single compound, its core structure is an ideal starting point for the creation of a chemical library through parallel synthesis.

Parallel synthesis methodologies would enable the rapid creation of a diverse set of derivatives. For example, the diol functional group could be derivatized to form esters, ethers, or cyclic acetals, while the aromatic ring could undergo further substitution. This creates a library of related compounds that can be submitted for HTS. Such screening campaigns are used to identify "hit" compounds with a desired activity, which can then be optimized further. nuvisan.com For instance, a library based on this diol could be screened for its ability to protect retinal pigment epithelial (RPE) cells from oxidative stress, a hallmark of age-related macular degeneration. nih.gov

The integration involves:

Library Design: Computationally designing a library of derivatives with diverse chemical properties.

Parallel Synthesis: Using automated or semi-automated techniques to synthesize many compounds simultaneously.

High-Throughput Screening: Running miniaturized, cost-effective assays to test the entire library for the desired activity. nuvisan.com

Exploration of Bio-Inspired Synthesis and Advanced Biocatalytic Transformations

Bio-inspired synthesis and biocatalysis offer green and highly selective alternatives to traditional chemical methods. The production of the vicinal diol moiety in this compound is particularly well-suited for enzymatic methods, which can offer high stereoselectivity, yielding specific enantiomers of the compound. This is crucial in fields like pharmaceuticals and agrochemicals where chirality can dictate biological activity.

Potential biocatalytic routes could include:

Enzymatic Dihydroxylation: Using dioxygenase enzymes to convert 4-tert-butylstyrene (B155148) directly into a specific chiral form of the diol.

Kinetic Resolution: Employing lipase (B570770) enzymes for the enantioselective acylation of a racemic mixture of the diol, allowing for the separation of the two enantiomers.

These methods are considered "green chemistry" as they are often performed in aqueous solutions under mild conditions, reducing waste and energy consumption. The search for novel enzymes with tailored activities for substrates like 4-tert-butylstyrene is an active area of research that could directly benefit the synthesis of this specific diol.

Potential in Niche Functional Materials and Nanotechnology Applications

The unique structure of this compound suggests potential applications in materials science and nanotechnology. The bulky tert-butyl group can influence molecular packing and solubility, while the diol group provides sites for hydrogen bonding and further chemical modification.

Structurally related compounds have already shown promise in this area. For example, copolymers based on (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane have been synthesized and studied for their application in flexible organic field-effect transistors (OFETs). rsc.org The study revealed that the molecular structure had a profound influence on the copolymer characteristics and device performance. rsc.org

For this compound, potential applications could include:

Self-Assembling Monolayers (SAMs): The diol "head" could anchor to specific surfaces, while the tert-butylphenyl "tail" would dictate the surface properties, potentially creating hydrophobic or patterned coatings.

Liquid Crystals: The rigid phenyl core combined with the flexible ethane (B1197151) diol and bulky terminal group is a structural motif found in some liquid crystalline materials.

Polymer Building Block: The diol can act as a monomer for the synthesis of polyesters or polyurethanes. The incorporation of the tert-butylphenyl group would impart specific properties to the resulting polymer, such as increased thermal stability or altered solubility.

| Potential Application Area | Key Structural Feature | Resulting Property/Function |

| Organic Electronics | Aromatic Core (similar to related compounds) rsc.org | Semiconductor properties for use in devices like OFETs. |

| Surface Modification | Diol (for surface anchoring) & tert-butyl (for hydrophobicity) | Creation of self-assembling monolayers with controlled surface energy. |

| Advanced Polymers | Diol functionality (for polymerization) | Monomer for polyesters or polyurethanes with enhanced thermal stability. |

Environmental Fate and Mechanistic Pathways of Degradation

Understanding the environmental fate of a chemical is crucial. While specific degradation studies on this compound are not widely available, its degradation pathways can be predicted based on its structural components, particularly the 4-tert-butylphenol (B1678320) (4-t-BP) moiety. 4-t-BP is known to be biodegradable under aerobic aquatic conditions. industrialchemicals.gov.au

The likely degradation pathway for this compound would begin with the oxidation of the ethane-1,2-diol side chain. This could proceed through various intermediates, eventually leading to the formation of 4-tert-butylphenol. From there, established microbial degradation pathways for 4-t-BP would take over. One proposed pathway for 4-tert-butylphenol involves its conversion to 4-tert-butylcatechol, followed by ring cleavage and further metabolism into central metabolic intermediates like pyruvic acid. researchgate.net Other potential pathways for related aromatic compounds include the β-ketoadipate pathway and the gentisate pathway. researchgate.net Hydrolysis is not expected to be a significant degradation pathway due to the absence of hydrolysable functional groups. industrialchemicals.gov.au

Future Interdisciplinary Research Avenues and Collaborative Opportunities

The full potential of this compound can best be unlocked through interdisciplinary collaboration.

Computational and Synthetic Chemistry: Chemoinformaticians can build predictive models to guide synthetic chemists in creating libraries of derivatives with high efficiency. nih.govbeilstein-journals.org

Biotechnology and Chemical Engineering: Biocatalysis experts can work with chemical engineers to develop scalable, green synthetic processes for producing enantiomerically pure versions of the compound.

Materials Science and Nanotechnology: Materials scientists can collaborate with organic chemists to incorporate the compound into novel polymers, coatings, and electronic devices, exploring its self-assembly and functional properties. rsc.org

Environmental Science and Microbiology: Environmental chemists can partner with microbiologists to perform detailed studies on the compound's biodegradation pathways and identify the specific microorganisms and enzymes involved in its breakdown. researchgate.net

Such collaborations would accelerate the transition of this molecule from a chemical curiosity to a valuable component in advanced materials and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-tert-butylphenyl)ethane-1,2-diol, and how are its structural features confirmed experimentally?

- Answer : The compound is synthesized via anti-dihydroxylation of olefins using in situ-generated peroxyacetic acid, yielding (±)-1-(4-tert-butylphenyl)ethane-1,2-diol . Key steps include regioselective epoxidation followed by acid-catalyzed ring opening. Structural confirmation employs nuclear magnetic resonance (¹H/¹³C NMR) to verify hydroxyl and aromatic proton environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to confirm purity. Similar derivatives (e.g., methoxy-substituted analogs) are synthesized using protocols adapted from lignin model compound methodologies, where diastereomeric purity is assessed via chromatography .

Q. How does the tert-butyl substituent influence the compound’s solubility and stability under standard laboratory conditions?

- Answer : The bulky tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, THF). This substituent also sterically shields the aromatic ring, mitigating oxidative degradation during storage. Stability assessments typically involve accelerated aging studies under varying pH, temperature, and light exposure, with degradation monitored via HPLC or GC-MS .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation of this compound, and how do reaction conditions alter product profiles?

- Answer : Oxidation mechanisms depend on the oxidant and catalytic environment. For example, chromic acid oxidation of ethane-1,2-diol derivatives proceeds via a Cr(VI)-diol complex, forming hydroxylated intermediates (e.g., hydroxyethanal). The tert-butyl group may slow oxidation kinetics due to steric hindrance, as observed in lignin model compounds where electron-donating substituents reduce radical attack efficiency . Advanced studies employ kinetic isotope effects (KIE) and density functional theory (DFT) to map transition states and substituent effects .

Q. How does the tert-butyl group modulate reactivity in radical-mediated degradation pathways?

- Answer : In alkaline conditions with hydroxyl radicals (HO•), the tert-butyl group reduces electron density on the aromatic ring, potentially delaying side-chain cleavage. Comparative studies with methoxy-substituted analogs (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol) show that electron-rich aromatic rings accelerate degradation, as seen in lignin model systems . Electrochemical degradation via cyclic voltammetry can further elucidate oxidation potentials and substituent-driven reactivity shifts .

Q. What experimental strategies resolve contradictions in metabolic outcomes between ethylene glycol and its aryl-substituted derivatives?

- Answer : While ethylene glycol is hepatically metabolized to oxalic acid (inducing nephrotoxicity), aryl-substituted derivatives like this compound likely follow distinct pathways due to steric and electronic effects. In vitro assays with hepatic microsomes or recombinant enzymes (e.g., alcohol dehydrogenase) identify metabolites via LC-MS/MS. Contrasting results in rodent models (e.g., metabolic alkalosis vs. acidosis) require dose-response studies and isotopic tracing to map carbon flux and enzyme inhibition .

Q. How can substituent effects on crystallization or aggregation be quantified for this compound?

- Answer : X-ray crystallography and dynamic light scattering (DLS) quantify crystal packing and colloidal stability. The tert-butyl group may disrupt hydrogen-bonding networks, altering crystallization kinetics. Comparative studies with analogs (e.g., 1-(4-methoxyphenyl)ethane-1,2-diol) reveal substituent-dependent polymorphism, critical for pharmaceutical or material science applications .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in metabolic or degradation studies are resolved by controlling variables such as pH, temperature, and enzyme activity. For example, conflicting reports on bicarbonate levels in ethylene glycol toxicity models highlight species-specific metabolic differences, necessitating cross-validation with human cell lines .

- Experimental Design : Use blocking groups (e.g., acetyl) to isolate reaction sites during synthesis. For degradation studies, employ radical scavengers (e.g., TEMPO) to confirm reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.